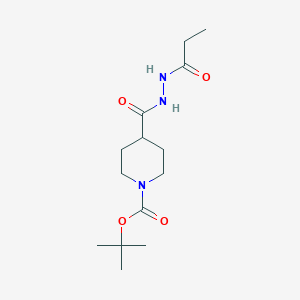

Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-[(propanoylamino)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-5-11(18)15-16-12(19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYYDTWQRJADHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The propanoylhydrazinecarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Similar in structure but with a hydroxypropyl group instead of a propanoylhydrazinecarbonyl group.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Features an ethoxy-oxoethyl group, differing in functional group chemistry.

Uniqueness

Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a propanoylhydrazinecarbonyl group makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 270.34 g/mol

The structural features include a tert-butyl group, a piperidine ring, and a hydrazinecarbonyl moiety, which are pivotal for its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that derivatives of piperidine, including this compound, can act as inhibitors of enzymes involved in critical metabolic pathways. For instance, studies have shown that piperidine derivatives can inhibit the enzyme MenA, which is crucial for the survival of Mycobacterium tuberculosis (Mtb) under hypoxic conditions .

Biological Activity Overview

-

Antimycobacterial Activity :

- The compound has been evaluated for its efficacy against Mtb. In vitro assays indicate that it displays significant inhibitory activity against MenA, with IC values suggesting potent antimycobacterial properties .

- A comparative analysis of related compounds shows varying degrees of potency, highlighting the importance of structural modifications in enhancing activity.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Efficacy

In a study focused on structure-activity relationships, various piperidine derivatives were synthesized and tested against Mtb. The results indicated that modifications at the hydrazinecarbonyl position significantly enhanced inhibitory potency against MenA, making it a promising scaffold for further drug development targeting tuberculosis .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate?

The synthesis of tert-butyl piperidine derivatives typically involves coupling reactions. For example, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate is synthesized via coupling reagents like DCC and DMAP in dichloromethane at room temperature . For the target compound, a similar approach may involve reacting propanoyl hydrazine with a tert-butyl piperidine precursor under controlled conditions. Key parameters include solvent choice (e.g., DCM or THF), reaction time (often 12–24 hours), and purification via silica gel chromatography. Monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques such as:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbonyl group presence (e.g., tert-butyl signals at δ ~1.4 ppm, piperidine ring protons at δ ~3.0–4.0 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion peaks matching the expected m/z (e.g., calculated for C₁₅H₂₅N₃O₄: ~335.3 g/mol) .

- FTIR : Peaks at ~1650–1750 cm⁻¹ for carbonyl groups (carbamate and hydrazinecarbonyl) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Stable at 2–8°C in sealed containers; incompatible with strong oxidizers .

Advanced Research Questions

Q. How does the hydrazinecarbonyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The hydrazinecarbonyl group (–CONHNHCO–) acts as a directing group, facilitating regioselective alkylation or acylation. For example, tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate undergoes Suzuki coupling at the bromine site due to steric and electronic effects . Kinetic studies using NMR or LC-MS can track reaction progress under varying temperatures (e.g., 25°C vs. 60°C) to optimize yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer pH, cell lines). For instance:

- Example : A compound showing μM activity in HEK293 cells but no effect in HeLa cells may reflect cell-specific uptake or metabolic differences. Validate using orthogonal assays (e.g., SPR for binding affinity, enzyme inhibition assays) and control for hydrolase-mediated degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., N-myristoyltransferase, as seen in tert-butyl derivatives ).

- ADME Prediction : Tools like SwissADME estimate log P (~2.5) and solubility (~50 µM), guiding formulation for in vivo studies .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Weight | ~335.3 g/mol | Calculated |

| Melting Point | 140–150°C (similar derivatives) | |

| Log P (Predicted) | 2.1–2.7 | |

| Solubility in DMSO | >10 mM |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Deprotected piperidine | Acidic conditions | Use milder acids (e.g., TFA) |

| Hydrazine oligomers | Excess reagent | Stoichiometric control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.